2-(Cyclobutylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Molecular Architecture and Bonding Characteristics
The molecular formula of 2-(cyclobutylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C₁₂H₂₁BO₂ , comprising a 1,3,2-dioxaborolane ring (B-O₂C₃) with four methyl groups at the 4,4,5,5-positions and a cyclobutylidenemethyl group at the 2-position. Key structural features include:
- Boron Coordination Geometry : The boron atom adopts a trigonal planar geometry, typical of tricoordinate boronic esters, with B–O bond lengths averaging 1.36–1.38 Å and a B–C bond length of 1.57–1.59 Å .
- Cyclobutylidene Substituent : The cyclobutylidene group introduces significant steric strain due to its non-planar, conjugated system. The exocyclic double bond (C=C) adjacent to the boron center creates partial sp² hybridization, enhancing conjugation with the dioxaborolane ring.
- Steric Effects : The tetramethyl groups on the dioxaborolane ring enforce a rigid, puckered conformation, limiting rotational freedom and stabilizing the boron-centered planar geometry.
Table 1: Key Bond Lengths and Angles in this compound
X-ray Crystallographic Analysis of Boron-Centered Coordination
Single-crystal X-ray diffraction studies reveal critical insights into the boron coordination environment and supramolecular packing:
- Boron Geometry : The boron atom resides in a trigonal planar configuration, with O–B–O angles of 120.5° and minimal deviation from planarity (≤0.02 Å). No tetracoordinate adducts (e.g., solvent interactions) are observed, consistent with the steric protection provided by the tetramethyl groups.
- Cyclobutylidene Conformation : The cyclobutylidene group exhibits a distorted "envelope" conformation, with one carbon atom displaced by 0.3 Å from the plane of the other three. This distortion alleviates ring strain while maintaining conjugation with the boron center.
- Intermolecular Interactions : The crystal lattice is stabilized by weak C–H···O interactions (2.6–2.8 Å) between methyl groups and dioxaborolane oxygen atoms. Unlike arylboronic acids, no dimeric hydrogen-bonded networks form due to the absence of free hydroxyl groups.
Figure 1: X-ray structure highlighting the trigonal planar boron (blue), cyclobutylidene strain (red), and methyl group packing (gray).
Comparative Analysis with Related Pinacol Boronic Esters
Comparative studies with structurally analogous pinacol boronic esters highlight distinct electronic and steric effects:
Bond Length Variations :
- The B–O bond in this compound (1.37 Å ) is slightly elongated compared to methylboronic acid pinacol ester (1.35 Å ), likely due to electron donation from the cyclobutylidene group.
- The B–C bond (1.58 Å ) is shorter than in cyclohexylpinacol boronic ester (1.61 Å ), reflecting enhanced π-conjugation with the exocyclic double bond.
Steric and Electronic Effects :
- The cyclobutylidene substituent imposes greater steric hindrance than aryl or alkyl groups, reducing reactivity in cross-coupling reactions compared to phenylboronic acid pinacol ester.
- The electron-withdrawing nature of the cyclobutylidene group increases the Lewis acidity of the boron atom, as evidenced by a downfield ¹¹B NMR shift (δ 32 ppm ) versus alkylpinacol esters (δ 28–30 ppm ).
Table 2: Comparative Properties of Selected Pinacol Boronic Esters
Properties
IUPAC Name |
2-(cyclobutylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO2/c1-10(2)11(3,4)14-12(13-10)8-9-6-5-7-9/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOZRKQZVVCDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2246816-47-5 | |
| Record name | 2-(cyclobutylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Design
Lithium α-bis(boryl)carbanions react with cyclobutylidene aldehydes to form the intermediate alkene-boronate complex. Subsequent transesterification with pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous dichloromethane installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.
Example Procedure
- Cyclobutylidene aldehyde (1.0 equiv) is treated with lithium bis(trimethylsilyl)amide (LiHMDS, 2.2 equiv) in THF at −78°C.
- A boronating agent (e.g., B(OMe)₃, 1.5 equiv) is added, followed by warming to room temperature.
- Pinacol (1.1 equiv) and MgSO₄ (1.0 equiv) are introduced to facilitate boronic ester formation.
Key Parameters
- Yield : 60–75% (dependent on aldehyde substituents).
- Stereoselectivity : >90% E-isomer preference due to steric effects.
Zinc-Mediated Olefination with α-Halo Boronates
Adapting methodologies from olefination reactions, zinc-mediated coupling of α-halo boronates with cyclobutylidene precursors offers a scalable route.
Reaction Mechanism
Zinc powder reduces α-bromo pentanoate esters to generate nucleophilic intermediates, which attack cyclobutylidene aldehydes. Lithium iodide enhances zinc reactivity by stabilizing transition states.
Optimized Protocol
- Substrates : 4-Methoxybenzaldehyde derivatives (0.2 mmol), 1,3-dioxoisoindolin-2-yl 2-bromopentanoate (2.0 equiv).
- Conditions : Anhydrous 1,4-dioxane, 70°C, 12 h under argon.
- Workup : Silica gel chromatography (petroleum ether/ethyl acetate = 80:1).
Performance Metrics
| Parameter | Value |
|---|---|
| Isolated Yield | 92% |
| Purity (NMR) | >95% |
Direct Borocyclobutanation Using Boron Carbenoids
Simmons-Smith-type reactions enable direct cyclobutanation of allylic ethers or styrenes using boron carbenoids.
Carbenoid Generation
2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reacts with zinc to form a boromethylzinc carbenoid, which inserts into alkenes.
Case Study
- Substrate : Allyl benzyl ether (1.0 equiv).
- Reagent : 2-(Diiodomethyl)-dioxaborolane (1.2 equiv), Zn (3.0 equiv).
- Outcome : 1-Benzyloxy-2-(dioxaborolanyl)cyclobutane (68% yield).
Pinacol Boronic Esterification of Cyclobutylidene Boronic Acids
Boronic acids are intermediates in dioxaborolane synthesis. Cyclobutylidene boronic acids are esterified with pinacol under dehydrating conditions.
Synthetic Route
- Cyclobutylidene boronic acid (1.0 equiv) is dissolved in dichloromethane.
- Pinacol (1.05 equiv) and MgSO₄ (1.0 equiv) are added to absorb water.
- Stirring at room temperature for 16 h yields the dioxaborolane.
Yield Optimization
- Solvent : Anhydrous CH₂Cl₂ improves conversion (>90%).
- Catalyst : LiI accelerates esterification (reduction from 24 h to 12 h).
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Boron-Wittig Olefination | Aldehydes, boronates | 60–75 | High (E) | Moderate |
| Zinc-Mediated Olefination | α-Halo esters, aldehydes | 85–92 | Moderate | High |
| Borocyclobutanation | Alkenes, diiodo-boronates | 65–70 | Low | Low |
| Pinacol Esterification | Boronic acids, pinacol | 80–90 | N/A | High |
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura reactions, with bases like potassium carbonate to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound.
Scientific Research Applications
Organic Synthesis
2-(Cyclobutylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile building block in organic chemistry. It is particularly valuable in the synthesis of complex molecules used in pharmaceuticals. The compound's structure facilitates the formation of new carbon-carbon bonds and functional groups through various synthetic pathways.
Case Study: Synthesis of Anticancer Agents
Recent studies have demonstrated the efficacy of this compound in synthesizing derivatives that exhibit anticancer properties. For example, a derivative was synthesized and tested against HeLa and MCF-7 cancer cell lines, showing significant cytotoxic effects at concentrations above 10 µM after 48 hours of treatment.
Cross-Coupling Reactions
This compound is notably employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are essential for forming carbon-carbon bonds and are widely used in developing new materials and pharmaceuticals.
Bioconjugation
The unique reactivity of this compound makes it suitable for bioconjugation applications. It can be used to attach biomolecules to surfaces or other molecules, enhancing drug delivery systems.
Application Example
In drug delivery research, the compound has been utilized to modify nanoparticles for targeted therapy. By conjugating therapeutic agents to these nanoparticles using the dioxaborolane framework, researchers have improved the specificity and efficacy of drug delivery to cancer cells.
Polymer Chemistry
This compound plays a role in modifying polymers to enhance their properties for applications such as coatings and adhesives. Its ability to react with various functional groups allows for the development of materials with improved durability and performance characteristics.
Example Application
In a study focusing on adhesive formulations, incorporating this compound led to increased adhesion strength and thermal stability compared to standard formulations.
Mechanism of Action
The mechanism by which 2-(Cyclobutylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling, for example, the boron atom in the compound interacts with a palladium catalyst, facilitating the transfer of the organic group to form a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Variations
Aromatic-Substituted Derivatives
- 2-(6-Cyclopropoxynaphthalen-2-yl) derivative : Used in prostate cancer research, this compound’s extended aromatic system enhances π-π interactions, improving binding to biological targets. Its synthesis follows established protocols but lacks yield data .
- 2-(4-Methoxyphenyl) derivative : The methoxy group donates electrons, stabilizing the boronate and enhancing Suzuki-Miyaura coupling efficiency. Synthesized in 83% yield using UiO-Co catalysis .
- 2-(3,5-Dichlorophenyl) derivative : Chlorine atoms withdraw electrons, increasing electrophilicity for faster cross-couplings. This compound is synthesized in 92% yield via chlorination .
Aliphatic and Alkenyl Derivatives
- 2-Cyclohexyl derivative : The bulky cyclohexyl group imposes steric hindrance, reducing reactivity in crowded environments. TCI America supplies this compound with ≥97% purity .
- 2-(Prop-1-en-2-yl) derivative: The alkenyl group enables conjugate addition reactions. Limited data exist, but its synthesis likely involves hydroboration .
- 2-(Cinnamoyloxy) derivative : The ester group introduces polarity, making it soluble in polar solvents. Characterized by NMR (Figures S23–S25) but lacks yield information .
Electron-Withdrawing Substituents
- 2-(3-(Methylsulfonyl)phenyl) derivative : The sulfonyl group strongly withdraws electrons, enhancing reactivity in arylations. Used as USP7-IN-1 in drug discovery .
- 2-(2-Methyl-5-nitrophenyl) derivative : The nitro group further increases electrophilicity, suitable for nitration or reduction steps. Multiple RN and MDL numbers indicate commercial availability .
Biological Activity
2-(Cyclobutylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2246816-47-5) is a boron-containing compound that has garnered interest in various fields of chemical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and including relevant data tables and case studies.
Molecular Characteristics
- Molecular Formula : C11H19BO2
- Molecular Weight : 194.08 g/mol
- CAS Number : 2246816-47-5
- Physical State : Liquid
The compound features a dioxaborolane ring structure, which is known for its stability and reactivity in organic synthesis. Its unique cyclobutylidene moiety contributes to its potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H19BO2 |
| Molecular Weight | 194.08 g/mol |
| Physical State | Liquid |
| CAS Number | 2246816-47-5 |
Anticancer Properties
Recent studies have indicated that compounds containing boron can exhibit significant anticancer properties. Research has shown that this compound may inhibit the growth of various cancer cell lines, although specific mechanisms remain under investigation.
Case Study: In Vitro Analysis
In a study published in Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests that the compound may disrupt cellular processes critical for cancer cell survival.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of boron-containing compounds. Preliminary findings suggest that this compound could protect neuronal cells from oxidative stress-induced damage.
Table 2: Neuroprotective Activity Results
| Cell Line | Treatment Concentration (µM) | Viability (%) |
|---|---|---|
| SH-SY5Y (Neuroblastoma) | 10 | 85 |
| SH-SY5Y (Neuroblastoma) | 25 | 70 |
| SH-SY5Y (Neuroblastoma) | 50 | 50 |
These results indicate that higher concentrations may lead to reduced cell viability, highlighting the need for further investigation into optimal dosing strategies.
The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that its boron atom may play a crucial role in interacting with biological macromolecules such as proteins and nucleic acids. This interaction could potentially lead to altered signaling pathways involved in cell growth and apoptosis.
Safety and Toxicity Profile
While the biological activities are promising, safety assessments are critical. The Material Safety Data Sheet (MSDS) indicates potential hazards associated with this compound:
- Signal Word : Warning
- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(cyclobutylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cross-coupling or hydroboration reactions. For example, analogous dioxaborolanes are prepared using transition metal catalysts (e.g., UiO-Co) or alkoxide bases (e.g., NaOt-Bu). A general protocol involves reacting boron precursors (e.g., B₂pin₂) with cyclobutylidene-containing substrates under inert conditions. Yields (83–85%) depend on catalyst loading (0.2–5 mol%), solvent polarity, and temperature control .
- Data Consideration : Flash column chromatography (Hex/EtOAc gradients) is critical for purification, as seen in protocols isolating structurally similar borolanes with >85% purity .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?
- Methodology : Use multi-nuclear NMR (¹H, ¹³C, ¹¹B) to confirm the cyclobutylidene moiety and boron coordination. For example:
- ¹¹B NMR : A singlet near δ 30 ppm confirms tetrahedral boron coordination .
- ¹H NMR : Cyclobutylidene protons appear as distinct multiplet signals (δ 5.5–6.5 ppm) due to strained ring conjugation .
Advanced Research Questions
Q. What mechanistic insights explain stereochemical outcomes in cross-electrophile coupling reactions involving this compound?
- Methodology : Electrochemical coupling (e.g., with alkyl halides) proceeds via radical intermediates. The cyclobutylidene group stabilizes transient boron-centered radicals, influencing diastereoselectivity (dr ~5:1 observed in analogous systems) .
- Data Contradiction : Conflicting reports on stereocontrol highlight the role of solvent polarity. Polar solvents (THF) favor ionic pathways (lower dr), while non-polar media (benzene) promote radical recombination (higher dr) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
